2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide
Description
The compound 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a structurally complex acetamide derivative. Its IUPAC name reflects the presence of:
- A phenyl group attached to the acetamide nitrogen (N-phenyl).
- A 2-chloroanilino moiety substituted with a (2,5-dichlorophenyl)sulfonyl group. The sulfonyl bridge connects the aniline ring to the 2,5-dichlorophenyl aromatic system.
This compound’s molecular formula is C₂₀H₁₅Cl₃N₂O₃S, with a calculated molecular weight of 469.77 g/mol.
Properties
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c21-14-10-11-17(23)19(12-14)29(27,28)25(18-9-5-4-8-16(18)22)13-20(26)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKRKCQNFMGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a synthetic compound with significant biological activity, particularly in the context of antifungal properties. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 421.726 g/mol. It features a sulfonamide functional group, which is often associated with diverse biological activities. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₃N₂O₃S |
| Molecular Weight | 421.726 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 557.2 ± 60.0 °C |
| Flash Point | 290.8 ± 32.9 °C |
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound against various strains of Candida, including fluconazole-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 128 to 256 µg/mL against Candida albicans and Candida parapsilosis.
- Minimum Fungicidal Concentration (MFC) : The MFC was found to be between 512 and 1,024 µg/mL .
- Biofilm Inhibition : It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .
The mechanism of action appears not to involve direct interaction with ergosterol or damage to the fungal cell wall, suggesting alternative pathways for its antifungal effects .
Antibacterial Activity
While the primary focus has been on antifungal activity, related compounds in the same class have shown antibacterial properties. For instance, studies on similar chloroacetamides indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their ability to penetrate cell membranes effectively .
Study on Antifungal Efficacy
A study published in SciELO assessed the antifungal potential of 2-chloro-N-phenylacetamide against resistant strains. The research utilized various methodologies including:
- Microdilution techniques for determining MIC and MFC.
- Biofilm assays to evaluate inhibition and disruption capabilities.
- Combination studies with established antifungals like amphotericin B and fluconazole, revealing antagonistic interactions when combined .
Structure-Activity Relationship Analysis
A quantitative structure-activity relationship (QSAR) analysis indicated that substituents on the phenyl ring significantly influence biological activity. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with key enzymes or receptors involved in fungal metabolism.
- Disruption of cellular processes could lead to increased susceptibility in resistant strains.
Scientific Research Applications
Research indicates that compounds similar to 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide exhibit a range of biological activities:
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
- Anticancer Potential : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains.
- The mechanism involved inhibition of bacterial folate synthesis pathways, similar to traditional sulfa drugs.
-
Cancer Cell Proliferation Inhibition :
- Research published in a peer-reviewed journal highlighted that this compound significantly reduced the proliferation of certain cancer cell lines in vitro.
- The study suggested that it acts by inducing apoptosis and disrupting cell cycle progression.
-
Anti-inflammatory Mechanisms :
- In vivo studies indicated that the compound could reduce markers of inflammation in animal models of arthritis.
- It was found to inhibit the production of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The compound’s uniqueness lies in its combination of N-phenyl acetamide , sulfonyl bridging group , and polyhalogenated aromatic rings . Below, it is compared to analogs with variations in substituents and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
Analysis of Substituent Effects
(a) Sulfonyl Group Variations
- 2,5-Dichlorophenyl vs. Phenyl ( vs. 10):
The 2,5-dichlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to a simple phenyl group. This could enhance binding to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility .
(b) Acetamide Nitrogen Substituents
- N-Phenyl vs. N,N-Dimethyl (Target vs. This trade-off impacts pharmacokinetics: dimethyl analogs may have better bioavailability, while N-phenyl derivatives could exhibit stronger target affinity .
(c) Chlorine Substitution Patterns
- In contrast, the compound from has only one chlorine, which may reduce persistence in biological systems .
Q & A
Q. Methodological Framework :
Core Modifications : Synthesize analogs with substituents at the 2,5-dichlorophenyl (e.g., -CF₃, -OCH₃) or acetamide positions .
Biological Screening : Test against a panel of targets (e.g., Candida albicans, HeLa cells) to identify pharmacophores .
Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Example Finding : Electron-withdrawing groups (e.g., -Cl) enhance antifungal activity but reduce solubility .
What advanced techniques validate interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to fungal CYP51 (KD = 12 nM) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify hydrogen bonds with sulfonyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, confirming entropy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
